Synthesis Yield Comparison: Dichloro vs. Difluoro Analog Under Identical Conditions
In a direct head-to-head comparison using the same formylation methodology (n-BuLi/methyl formate in THF), 2,3-dichloro-6-(trifluoromethyl)benzaldehyde was obtained in 77% yield (95% purity) at -70°C, whereas the corresponding 2,3-difluoro analog yielded 85% under optimized conditions [1]. At a higher reaction temperature of -45°C, the dichloro yield decreased to 68.9% (93% purity), demonstrating a temperature sensitivity not observed in the difluoro synthesis [1]. This provides a quantifiable basis for reaction condition selection and expected output when choosing between halogenated building blocks.
| Evidence Dimension | Isolated yield and purity in formylation synthesis |
|---|---|
| Target Compound Data | 77% yield, 95% purity (at -70°C); 68.9% yield, 93% purity (at -45°C) |
| Comparator Or Baseline | 2,3-Difluoro-6-(trifluoromethyl)benzaldehyde: 85% yield |
| Quantified Difference | Target yield is 8% lower than difluoro analog under optimized conditions; target yield decreases by 8.1% when temperature is raised from -70°C to -45°C |
| Conditions | Reaction: 3,4-dichlorobenzotrifluoride with n-BuLi and methyl formate in anhydrous THF; comparison based on U.S. Patent 5,977,414 Examples 1-3 |
Why This Matters
Quantitative yield data enables precise cost-of-goods modeling and informs whether the dichloro or difluoro building block is more economically viable for a given synthetic route.
- [1] Okabe, T., Kasahara, I., & Suzuki, T. (1999). U.S. Patent No. 5,977,414. 2,3-Dihalogeno-6-trifluoromethylbenzene derivatives and processes for the preparation thereof. U.S. Patent and Trademark Office. View Source
